![molecular formula C20H17ClN2O2 B14508281 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one CAS No. 62770-27-8](/img/structure/B14508281.png)
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one is a compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
The synthesis of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one typically involves the reaction of 2-chloroethylamine with a phenoxazine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while ensuring the purity of the final product.
Análisis De Reacciones Químicas
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation. This mechanism is similar to that of other phenoxazine derivatives, which are known for their anticancer properties .
Comparación Con Compuestos Similares
9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives such as:
Actinomycin D: Known for its strong antitumor properties and used in the treatment of various cancers.
9-amino-6-chloro-5H-benzo[a]phenoxazin-5-one: Another phenoxazine derivative with anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with DNA in a distinct manner, making it a valuable compound in both research and therapeutic applications.
Propiedades
Número CAS |
62770-27-8 |
|---|---|
Fórmula molecular |
C20H17ClN2O2 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
9-[2-chloroethyl(ethyl)amino]benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-2-23(10-9-21)13-7-8-16-18(11-13)25-19-12-17(24)14-5-3-4-6-15(14)20(19)22-16/h3-8,11-12H,2,9-10H2,1H3 |
Clave InChI |
VCCWOSVORKEWBZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



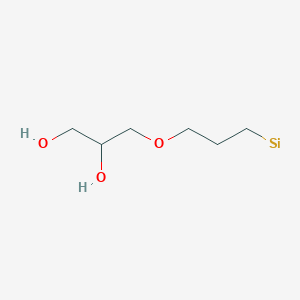

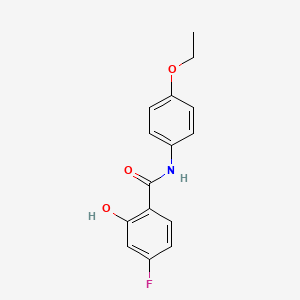
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
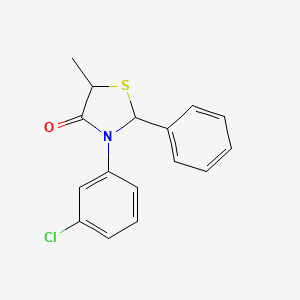
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)
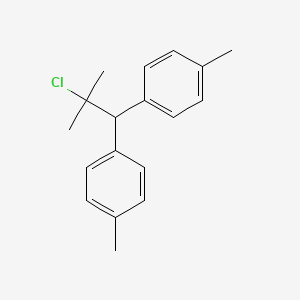

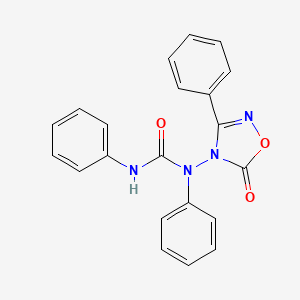
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
